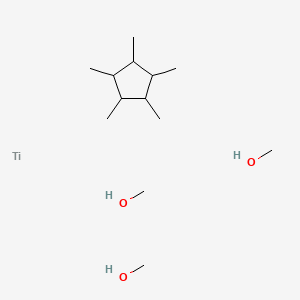
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate: is an organic compound with the molecular formula C9H10ClFNO2 It is a derivative of phenylglycine and is characterized by the presence of a chloro and fluoro substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxylic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-fluoroaniline and glyoxylic acid methyl ester.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced aromatic ring compounds.
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate
- Methyl 2-amino-2-(4-chloro-2-fluorophenyl)acetate
- Methyl 2-amino-2-(4-chloro-3-bromophenyl)acetate
Comparison: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluoro groups on the aromatic ring. This positioning can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Propiedades
Número CAS |
1249711-69-0 |
|---|---|
Fórmula molecular |
C9H9ClFNO2 |
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
Clave InChI |
YULZAFXHGRLNKD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



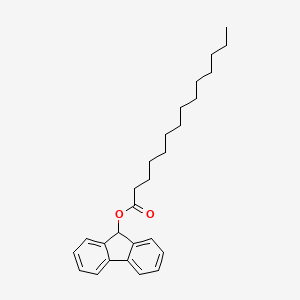
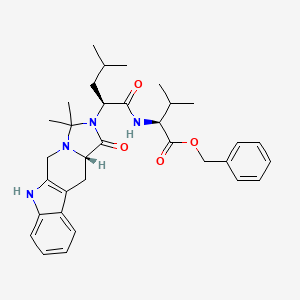
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)


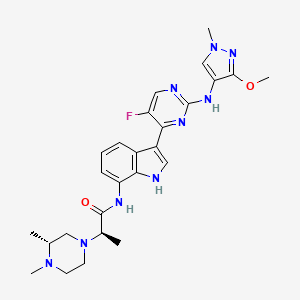
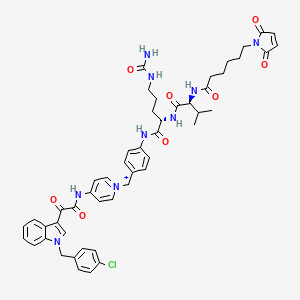
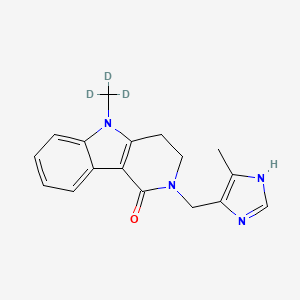
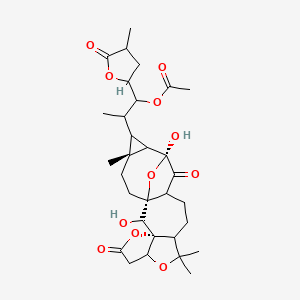

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
